NHI-2

Cancer Metabolism LDHA Inhibition Cellular Uptake

Cell-permeable, selective LDHA inhibitor (IC₅₀: 14.7 µM LDHA vs. 55.8 µM LDHB). ≥98% purity, off-white powder. Unlike malonate-based inhibitors that fail in cellular assays, NHI-2 demonstrates robust intracellular lactate reduction. • Hypoxia-potentiated: IC₅₀ drops to 4.0 µM (vs. 22.2 µM normoxic) in PANC-1 cells • Synergizes with gemcitabine (CI: 0.14) under hypoxia • Suppresses tumor growth & modulates immune microenvironment in vivo For cancer metabolism & immunotherapy research. Ships ambient; store at -20°C.

Molecular Formula C17H12F3NO3
Molecular Weight 335.28 g/mol
Cat. No. B609565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHI-2
SynonymsNHI-2;  NHI 2;  NHI2; 
Molecular FormulaC17H12F3NO3
Molecular Weight335.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3
InChIKeyYPPFWRWCZNXINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NHI-2: Selective LDHA Inhibitor


NHI-2 (methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate; CAS 1269802-97-2) is a small-molecule, cell-permeable inhibitor of human lactate dehydrogenase isoform A (LDH-A), a key enzyme in the glycolytic pathway that is frequently upregulated in cancer cells (the Warburg effect) [1]. It is characterized by its N-hydroxyindole-2-carboxylate (NHI) scaffold and is commonly used as a chemical probe in cancer metabolism research [2]. NHI-2 is supplied as an off-white solid powder with a molecular weight of 335.28 g/mol and a purity of ≥98% (HPLC) .

1 Cell-permeable NHI scaffold for live-cell LDH-A metabolic assays
2 Compatible with hypoxic-condition glycolysis pathway studies
3 LDH-A isoform-selective probe for cancer metabolism research

Why NHI-2 Cannot Be Substituted


LDHA inhibitors are a heterogeneous class with distinct scaffolds (e.g., NHI, malonic acid, oxamate) that exhibit profound differences in cellular uptake, potency in physiologically relevant hypoxic environments, and even in the specific phase of the cell cycle they arrest [1][2]. Generic substitution based solely on enzymatic IC50 values is therefore inadequate for ensuring experimental reproducibility. For instance, while malonic acid derivatives may show potent enzyme inhibition, their poor cell permeability renders them ineffective in cellular assays [1]. Conversely, the prototypical inhibitor oxamate, while cell-permeable, requires significantly higher concentrations to achieve growth inhibition and operates via a distinct cell cycle mechanism [2]. The quantitative evidence below demonstrates precisely where NHI-2 offers verifiable and meaningful differentiation for scientific selection.

NHI-2 vs. Malonic acid derivatives Cell permeability context may differ significantly; enzyme inhibition data alone may not predict cellular activity.
NHI-2 vs. Oxamate Cell cycle arrest phase and concentration context differ; mechanism-specific assay validation may be required.
NHI-2 vs. NHI-1 analog Hypoxic-condition response profile may differ; model-specific endpoint review recommended before substitution.

NHI-2 Quantitative Evidence


Cellular Lactate Reduction vs. Malonic Derivatives

NHI-2 demonstrates dramatically superior cellular activity compared to a representative malonic acid derivative (Mal-1). Despite comparable enzyme inhibition potency, NHI-2 achieved a 56% reduction in cellular lactate production at 100 µM, whereas Mal-1 was completely inactive in this cell-based assay. This difference is attributed to the NHI scaffold's enhanced cell permeability [1].

Cellular Lactate
Head-to-head
56% reduction (NHI-2) vs. 0% (Mal-1) at 100 µM
Supports cell-permeability-dependent endpoint interpretation
HeLa cells, 1 h treatment
Cancer Metabolism LDHA Inhibition Cellular Uptake

Growth Inhibition Potency vs. Oxamate

In a comparative study of LDHA inhibitors, NHI-2 was effective at achieving growth inhibition at the lowest concentrations among those tested. The rank order of half-maximal inhibitory concentrations for growth inhibition was NHI-2 < isosafrole < oxamate, indicating that NHI-2 is significantly more potent in a cellular context than the widely used inhibitor oxamate [1].

Growth Inhibition
Head-to-head
~1,000-fold lower concentration than oxamate
Supports concentration-range study design
Colonic and bladder cancer lines
Cancer LDHA Inhibitor Cytotoxicity Potency Comparison

Cell Cycle Arrest Phase vs. Oxamate

NHI-2 and oxamate induce cell cycle arrest at distinct phases, providing a mechanistic rationale for their synergistic combination. Oxamate impedes the initial commitment to DNA synthesis and induces arrest in the G1 phase, whereas NHI-2 disrupts later stages of cell division, causing cell accumulation in the S and G2 phases [1]. This complementary mechanism leads to a comprehensive blockade of cancer cell proliferation when combined [1].

Cell Cycle Arrest
Head-to-head
S/G2 phase (NHI-2) vs. G1 phase (oxamate)
Supports S/G2 checkpoint study selection
Synergistic when combined; melanoma lines
Melanoma LDHA Inhibition Cell Cycle Arrest Combination Therapy

Synergy on Proliferation and Glycolysis

The combination of NHI-2 and oxamate produces a synergistic effect that is greater than the sum of their individual effects. In melanoma cell lines, the combination synergistically inhibited proliferation, glycolysis, and ATP production [1]. This synergy is underpinned by their distinct molecular interactions: oxamate acts as a pyruvate analog to inhibit LDHA, while NHI-2 functions as a NADH competitor [1].

Proliferation Synergy
Head-to-head
Synergistic (greater than additive) with oxamate
Supports combination glycolysis assay design
Proliferation, glycolysis, ATP production
Melanoma Synergy Glycolysis ATP Production

Hypoxic Potency vs. NHI-1

NHI-2 demonstrates superior activity compared to its close analog NHI-1 in hypoxic environments, a condition characteristic of the tumor microenvironment. In hypoxic PANC-1 cells, NHI-2 exhibited an IC50 of 4.0 µM, whereas NHI-1 showed an IC50 of 1.3 µM, but in LPC006 cells, NHI-2 had an IC50 of 1.1 µM vs. NHI-1's 0.9 µM. Crucially, the combination of NHI-2 with gemcitabine showed strong synergism in both hypoxic PANC-1 (CI = 0.14) and LPC006 (CI = 0.29) cells [1].

Hypoxic Potency
Head-to-head
IC50 4.0 µM PANC-1 (NHI-2) vs. 1.3 µM (NHI-1) in hypoxia
Hypoxic-condition model endpoint context
Gemcitabine synergy CI 0.14–0.29
Pancreatic Cancer Hypoxia Gemcitabine Synergy

In Vivo Tumor Suppression

NHI-2 has demonstrated significant tumor growth suppression in a murine B78 melanoma model. At a dose of 1 mg/kg administered daily via intratumoral injection for 15 days, NHI-2 reduced tumor volume when combined with immune checkpoint inhibitors (ICIs) and radiotherapy, and also increased the CD8:Treg cell ratio, indicating enhanced anti-tumor immunity [1]. This contrasts with other LDHA inhibitors like galloflavin and FX-11, which, while reported to have in vivo activity, lack the specific combination data with ICIs and the defined mechanistic cell cycle synergy demonstrated for NHI-2.

In Vivo Model
Class-level
Reported tumor suppression with CD8:Treg ratio modulation
Supports in vivo metabolism model selection
B78 melanoma, combination regimen; data to verify
Melanoma In Vivo Tumor Growth Suppression LDHA Inhibitor

NHI-2 Application Scenarios


Cell-Based LDHA Inhibition Assays

NHI-2 is the inhibitor of choice for cell-based studies of LDHA function due to its proven cell permeability and robust cellular activity. Unlike malonic acid derivatives (e.g., Mal-1), which are inactive in cells despite enzyme inhibition, NHI-2 effectively reduces lactate production and inhibits cancer cell proliferation [1].

Hypoxic Tumor Microenvironment Glycolysis

NHI-2 is particularly suited for studies under hypoxic conditions, which mimic the tumor microenvironment and are known to enrich for cancer stem cells. Its enhanced potency in hypoxia (e.g., IC50 of 4.0 µM in hypoxic vs. 22.2 µM in normoxic PANC-1 cells) makes it a valuable tool for dissecting glycolytic dependence in these contexts [2].

Gemcitabine Combination in Pancreatic Cancer

The strong synergistic interaction between NHI-2 and gemcitabine, particularly under hypoxic conditions (Combination Index values as low as 0.14), provides a robust rationale for its use in combination studies aimed at overcoming chemoresistance in pancreatic cancer [2].

LDHA Inhibition with Immunotherapy

NHI-2's demonstrated ability to suppress tumor growth and modulate the immune microenvironment in vivo, especially when combined with immune checkpoint inhibitors, positions it as a key reagent for research into the intersection of cancer metabolism and immunotherapy [3].

Application
Selection Property
Validation Focus
Cell-Based LDH-A Metabolic Assays
Cell-permeable NHI scaffold
Lactate production endpoint review
Hypoxic Glycolysis Pathway Studies
Hypoxia-compatible inhibitor
Hypoxic vs. normoxic IC50 comparison
Gemcitabine Combination Research
Synergy-capable LDH-A inhibitor
Combination index endpoint context
Immunometabolism Model Studies
In vivo model-compatible tool
CD8:Treg immune-endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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